molecular formula C20H16FN5O3S B2674473 N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1242962-25-9

N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Número de catálogo B2674473
Número CAS: 1242962-25-9
Peso molecular: 425.44
Clave InChI: GBQLOTLTMMVGHV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide” is a compound that contains a triazolo[4,3-a]pyrazine core . This compound is part of a larger class of compounds known as triazolo[4,3-a]quinoxalines, which have been synthesized as potential antiviral and antimicrobial agents . The molecular formula of this compound is C22H22FN5O4 and it has a molecular weight of 439.44 .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 448.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 70.7±3.0 kJ/mol and a flash point of 224.9±31.5 °C . The compound has a molar refractivity of 73.2±0.5 cm3, a polar surface area of 80 Å2, and a polarizability of 29.0±0.5 10-24 cm3 .

Aplicaciones Científicas De Investigación

Anticancer Effects and Toxicity Modification

Compounds related to N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide have shown significant anticancer effects. Xiao-meng Wang et al. (2015) studied a related compound, modifying it to decrease toxicity while retaining antiproliferative activity against cancer cell lines. This research suggests that compounds in this family could serve as potent anticancer agents with reduced toxicity (Wang et al., 2015).

A2A Adenosine Receptor Antagonism

Another research area involves compounds structurally similar to N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide as antagonists for the human A2A adenosine receptor. T. Kumar et al. (2011) extended ether-linked chain substituents in these compounds, which led to the development of high-affinity functionalized congeners for studying the A2A adenosine receptor (Kumar et al., 2011).

Synthesis and Evaluation Against Cancer Cell Lines

A 2020 study focused on synthesizing a series of derivatives related to the N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide structure and evaluated their activity against various human cancer cell lines. This study highlights the potential of these compounds in developing new anticancer therapies (Author not available, 2020).

Potential as Anti-Inflammatory Agents

In research conducted by K. Sunder and Jayapal Maleraju (2013), derivatives of a similar compound demonstrated significant anti-inflammatory activity. This suggests that compounds within this chemical family could be potential candidates for developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Direcciones Futuras

Triazolo[4,3-a]quinoxaline derivatives, including “N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide”, have shown potential as antiviral and antimicrobial agents . Future research could focus on further exploration of these compounds for their antimicrobial properties. Additionally, the introduction of different substituents could be explored to enhance their biological activity .

Propiedades

IUPAC Name

N-(3-fluorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3S/c1-29-16-7-3-6-15(11-16)25-8-9-26-18(19(25)28)23-24-20(26)30-12-17(27)22-14-5-2-4-13(21)10-14/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQLOTLTMMVGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.